(2-Methylcyclopentyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

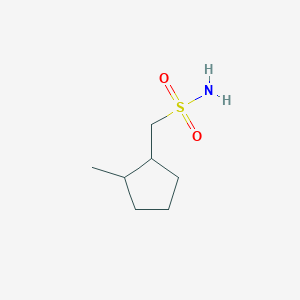

(2-Methylcyclopentyl)methanesulfonamide is a chemical compound with the CAS Number: 1695877-80-5 . It has a molecular weight of 177.27 and its IUPAC name is (2-methylcyclopentyl)methanesulfonamide . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for (2-Methylcyclopentyl)methanesulfonamide is1S/C7H15NO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) . This indicates that the molecule consists of a cyclopentyl ring with a methyl group attached to one of the carbon atoms, and a methanesulfonamide group attached to another carbon atom on the ring. Physical And Chemical Properties Analysis

(2-Methylcyclopentyl)methanesulfonamide has a molecular weight of 177.26 . It is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Reactivity with Aromatic Compounds

(2-Methylcyclopentyl)methanesulfonamide and related compounds have been studied for their reactivity with aromatic compounds. For instance, the thermolysis of methanesulfonyl azide in aromatic solvents yields methanesulfonamide and methanesulfonanilides, indicating the reactivity of the methanesulfonylimido intermediate with aromatic substrates. This reactivity showcases potential applications in synthetic organic chemistry, especially in the formation of substituted anilides (Abramovitch, Roy, & Uma, 1965).

Molecular Conformation and NMR Studies

Detailed Density Functional Theory (DFT) quantum chemical investigations have been conducted on derivatives of (2-Methylcyclopentyl)methanesulfonamide. These studies focus on molecular conformation, NMR chemical shifts, and vibrational transitions, providing insights into the structural and electronic properties of such compounds. Such research is crucial for understanding the chemical behavior and potential applications of these molecules in various fields, including medicinal chemistry (Karabacak, Cinar, & Kurt, 2010).

Synthesis and Characterization of Derivatives

New derivatives of methanesulfonamide, such as sulfonamide compounds and their metal complexes, have been synthesized and characterized. These studies involve various spectroscopic methods and structural analyses, contributing to the development of novel compounds with potential applications in areas like antibacterial agents. The synthesis and characterization of these derivatives expand the utility of the parent compound in various scientific domains (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Proton-Donating Ability and Structural Analysis

Research on trifluoro derivatives of (2-Methylcyclopentyl)methanesulfonamide has been conducted to understand their proton-donating ability and structural properties. This includes studies on the conformations and self-association behavior of these compounds in different solvents and their strength as hydrogen bond donors. Such investigations are significant for applications in supramolecular chemistry and materials science (Oznobikhina, Chipanina, Tolstikova, Bel’skikh, Kukhareva, & Shainyan, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

(2-methylcyclopentyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZKQOMYSGLVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3As,6aR)-spiro[1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3,1'-cyclopropane]-2-yl]-2-chloroethanone](/img/structure/B2660195.png)

![2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B2660196.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B2660198.png)

![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2660201.png)

![4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2660207.png)

![3-(4-bromophenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2660212.png)

![2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660216.png)

![2-(3,5-difluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2660217.png)